molecular formula C18H17NO4 B5788395 2-oxo-2-phenylethyl 2-(propionylamino)benzoate

2-oxo-2-phenylethyl 2-(propionylamino)benzoate

Cat. No.: B5788395
M. Wt: 311.3 g/mol
InChI Key: VLKGZJJKNXFENI-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-(propionylamino)benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-(propionylamino)benzoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the ester linkage: This can be achieved by reacting 2-oxo-2-phenylethyl alcohol with 2-(propionylamino)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The ester product is then subjected to amidation using propionyl chloride and a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-(propionylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-oxo-2-phenylethyl 2-(propionylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-(propionylamino)benzoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl benzoate
  • 2-(propionylamino)benzoic acid
  • 2-oxo-2-phenylethyl 2-(acetylamino)benzoate

Uniqueness

2-oxo-2-phenylethyl 2-(propionylamino)benzoate is unique due to the presence of both ester and amide functional groups, which provide it with distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

phenacyl 2-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-17(21)19-15-11-7-6-10-14(15)18(22)23-12-16(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKGZJJKNXFENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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